5-(Ethoxymethyl)furan-2-sulfonyl chloride
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Overview
Description
5-(Ethoxymethyl)furan-2-sulfonyl chloride is a chemical compound with the molecular formula C7H9ClO4S and a molecular weight of 224.66 g/mol . It is primarily used in research and development, particularly in the field of organic synthesis . The compound is characterized by the presence of a furan ring, an ethoxymethyl group, and a sulfonyl chloride functional group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethoxymethyl)furan-2-sulfonyl chloride typically involves the reaction of 5-(ethoxymethyl)furan-2-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
5-(Ethoxymethyl)furan-2-sulfonic acid+SOCl2→5-(Ethoxymethyl)furan-2-sulfonyl chloride+SO2+HCl
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the same reaction scheme mentioned above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Ethoxymethyl)furan-2-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The furan ring can undergo oxidation to form furanones or reduction to form tetrahydrofuran derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it acts as an electrophilic partner.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols or thiols.
Furanones and Tetrahydrofuran Derivatives: Formed through oxidation and reduction reactions, respectively.
Scientific Research Applications
5-(Ethoxymethyl)furan-2-sulfonyl chloride is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: In the development of pharmaceuticals, particularly as a building block for sulfonamide-based drugs.
Material Science: In the synthesis of polymers and advanced materials.
Biological Studies: As a reagent in biochemical assays and studies involving enzyme inhibition.
Mechanism of Action
The mechanism of action of 5-(Ethoxymethyl)furan-2-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications, where the compound acts as an intermediate to introduce sulfonyl groups into target molecules .
Comparison with Similar Compounds
Similar Compounds
- 5-(Hydroxymethyl)furan-2-sulfonyl chloride
- 5-(Methoxymethyl)furan-2-sulfonyl chloride
- 5-(Chloromethyl)furan-2-sulfonyl chloride
Uniqueness
5-(Ethoxymethyl)furan-2-sulfonyl chloride is unique due to the presence of the ethoxymethyl group, which imparts specific reactivity and solubility properties. This makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and advanced materials .
Properties
Molecular Formula |
C7H9ClO4S |
---|---|
Molecular Weight |
224.66 g/mol |
IUPAC Name |
5-(ethoxymethyl)furan-2-sulfonyl chloride |
InChI |
InChI=1S/C7H9ClO4S/c1-2-11-5-6-3-4-7(12-6)13(8,9)10/h3-4H,2,5H2,1H3 |
InChI Key |
XXMOGZLTZVZMPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=CC=C(O1)S(=O)(=O)Cl |
Origin of Product |
United States |
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